SPI-112 is classified as a small molecule inhibitor and is primarily sourced from synthetic organic chemistry processes. Its classification falls under the category of anticancer agents due to its mechanism of action targeting oncogenic pathways.
The synthesis of SPI-112 involves several key steps:
The methyl ester prodrug of SPI-112, known as SPI-112Me, is synthesized by esterifying the carboxyl group of SPI-112. This modification enhances cell permeability, allowing SPI-112Me to enter cells where it is hydrolyzed back to SPI-112.
The molecular structure of SPI-112 can be described by its chemical formula:
Key structural features include:
The specific stereochemistry of SPI-112 is indicated by its designation as (Z)-isomer, which is crucial for its biological activity .
SPI-112 primarily undergoes hydrolysis when introduced into biological systems. This reaction converts the prodrug SPI-112Me into its active form, SPI-112. The hydrolysis occurs under physiological conditions without requiring additional reagents, facilitated by cellular enzymes .
The major product of this reaction is SPI-112 itself, which then exerts its inhibitory effects on SHP2.
The mechanism of action for SPI-112 involves its binding to the active site of SHP2 after being converted from its prodrug form. This binding inhibits the phosphatase activity of SHP2, preventing it from dephosphorylating substrates involved in critical signaling pathways that promote cell survival and proliferation.
This inhibition disrupts downstream signaling cascades associated with growth factors, effectively impeding tumor growth and survival in cancer cells harboring activating mutations in oncogenes like EGFR (epidermal growth factor receptor) .
SPI-112 exhibits several notable physical and chemical properties:
These properties are essential for understanding the compound's behavior in biological systems and its potential formulation for therapeutic use .
SPI-112 has several important applications in scientific research:
SHP2 possesses a modular structure consisting of two tandem Src homology 2 (SH2) domains (N-SH2 and C-SH2), a catalytic protein tyrosine phosphatase (PTP) domain, and a C-terminal tail containing tyrosine phosphorylation sites. Unlike most phosphatases that suppress signaling, SHP2 generally activates key oncogenic pathways through complex mechanisms [3] [7]. Crucially, SHP2 exists in an autoinhibited conformation in the basal state. The N-SH2 domain folds into the catalytic cleft of the PTP domain, blocking substrate access. Activation occurs when phosphotyrosine residues (typically from activated RTKs or scaffold proteins like GAB1/2) bind the SH2 domains. This binding induces a major conformational shift, displacing the N-SH2 domain and opening the catalytic site for activity [4] [7].
SHP2 acts as a critical signal amplifier and integrator downstream of numerous RTKs (e.g., EGFR, MET, PDGFR). Its primary catalytic function involves dephosphorylating specific inhibitory sites on signaling intermediates, thereby promoting signal flux. Key pathways regulated include:
Beyond its catalytic function, emerging research highlights essential phosphatase-independent (scaffolding) roles for SHP2. Its SH2 domains mediate protein-protein interactions critical for assembling signaling complexes. For instance, SHP2 binding to GAB scaffolds facilitates GRB2-SOS recruitment, directly promoting RAS activation irrespective of its phosphatase activity [4] [10]. Mutations in PTPN11, notably those associated with Noonan Syndrome and LEOPARD Syndrome, often disrupt autoinhibition (gain-of-function) or impair catalytic/shielding functions (loss-of-function), leading to developmental disorders and cancer predisposition [3] [7].
Table 1: Key Signaling Pathways Regulated by SHP2 [3] [4] [6]*
Pathway | Mechanism of SHP2 Involvement | Biological Consequence |
---|---|---|
RAS-MAPK | Dephosphorylates inhibitory sites; Scaffolds SOS-GRB2 complex via GAB1/2 | Cell proliferation, survival, differentiation |
PI3K-AKT | Facilitates PI3K activation; Potential dephosphorylation of negative regulators | Cell survival, growth, metabolism |
JAK-STAT | Modulates JAK/STAT phosphorylation (often inhibitory) | Cytokine signaling, immune cell function |
PD-1/PD-L1 | Recruited to p-PD-1 ITSM motif; Dephosphorylates TCR proximal kinases (e.g., LCK, ZAP70) | T-cell inhibition, immunosuppression |
Focal Adhesion | Regulates PYK2, paxillin dynamics | Cell migration, adhesion |
Table 2: SHP2 Mutations in Human Disease [3] [7]*
Disease Category | Syndrome/Cancer Type | Mutation Type | Functional Consequence |
---|---|---|---|
Developmental Syndromes | Noonan Syndrome (NS) | Gain-of-function (GOF) | Disrupted autoinhibition, ↑ basal activity |
LEOPARD Syndrome (LS) | GOF (paradoxical) | Impaired catalysis, dominant negative? | |
Hematologic Malignancies | Juvenile Myelomonocytic Leukemia (JMML) | GOF | Constitutive activation, ↑ RAS signaling |
Acute Myeloid Leukemia (AML) | GOF | ↑ Proliferation/survival | |
Solid Tumors | Neuroblastoma, Melanoma, Lung Cancer | GOF, Overexpression | Enhanced RTK/RAS pathway signaling |
The central role of SHP2 in oncogenic signaling, particularly as a convergence point downstream of multiple RTKs, provides a compelling rationale for its therapeutic targeting in cancer. SHP2 is not merely a passive signal transducer but an active facilitator of tumor growth, survival, and resistance:
Oncogenic Driver: Somatic gain-of-function mutations in PTPN11 are well-established drivers of leukemogenesis, particularly in Juvenile Myelomonocytic Leukemia (JMML) and childhood acute leukemias [3] [7]. These mutations destabilize the autoinhibited conformation, leading to hyperactive SHP2 that constitutively promotes RAS-MAPK signaling, independent of upstream RTK activation. Furthermore, SHP2 overexpression or hyperactivity, even without mutation, is frequently observed in solid tumors like neuroblastoma, melanoma, breast cancer, and non-small cell lung cancer (NSCLC), contributing to sustained oncogenic signaling [4] [6] [7].
Resistance Mechanism: SHP2 plays a critical role in mediating resistance to targeted therapies, including RTK inhibitors and KRAS G12C inhibitors. Upon inhibition of a primary oncogenic driver (e.g., EGFR, ALK, KRAS G12C), tumor cells frequently exhibit compensatory upregulation or activation of alternative RTKs. SHP2, positioned downstream of these RTKs, integrates these bypass signals, reactivating the RAS-MAPK pathway and allowing tumor cell survival and proliferation [2] [6] [8]. For example, resistance to the MET inhibitor tepotinib in MET-altered cancers involves increased reliance on other RTKs like EGFR and IGF1R, with SHP2 acting as a critical downstream effector enabling this adaptive resistance [2]. Similarly, resistance to KRAS G12C inhibitors often involves RTK-driven reactivation of wild-type RAS isoforms, a process critically dependent on SHP2 function [6] [8].
Immunomodulatory Potential: SHP2 is recruited to the cytoplasmic tail of immune checkpoint receptors like PD-1 upon ligand binding. It contributes to the dephosphorylation of key signaling molecules in the T-cell activation cascade (e.g., CD3ζ, ZAP70, TCRζ), thereby dampening T-cell receptor (TCR) signaling and promoting T-cell exhaustion [4]. Inhibiting SHP2 activity in the tumor microenvironment could potentially disrupt this negative signaling, reinvigorate T-cell function, and enhance anti-tumor immunity, offering a rationale for combining SHP2 inhibitors with immunotherapies [4] [8].
Tumor Microenvironment (TME): SHP2 function extends beyond tumor cells to stromal components. In tumor-associated macrophages (TAMs), SHP2 promotes M2 polarization and pro-tumorigenic functions downstream of CSF-1R signaling [4]. Its inhibition could alter the TME towards a more anti-tumorigenic state.
The convergence of multiple signaling pathways onto SHP2 makes it an attractive target, especially in tumors driven by RTKs or RAS, and for overcoming adaptive resistance to targeted therapies. Targeting SHP2 offers the potential to block signals from multiple upstream oncogenic drivers simultaneously.
Table 3: SHP2 Involvement in Therapeutic Resistance Mechanisms [2] [6] [8]*
Primary Targeted Therapy | Resistance Mechanism Involving SHP2 | Experimental/Clinical Evidence |
---|---|---|
MET Inhibitors (e.g., Tepotinib) | Upregulation/activation of alternative RTKs (EGFR, IGF1R, AXL) in MET-altered cancers (amplification/exon14 skipping) | Reactivation of ERK signaling via SHP2; SHP2i + Tepotinib overcomes resistance in vitro/in vivo [2] |
KRAS G12C Inhibitors | Feedback RTK activation (EGFR, FGFR, MET) leading to wild-type RAS (HRAS/NRAS) reactivation | SHP2i prevents RTK-mediated RAS reactivation; Synergy shown preclinically and clinically [6] [8] |
EGFR Inhibitors | Emergence of MET amplification; Persistent RAS/ERK signaling | SHP2i suppresses signaling from compensatory RTKs like MET; Combination effective in models |
ALK/ROS1 Inhibitors | Activation of bypass RTK signaling (e.g., EGFR, KIT) | SHP2 dependency demonstrated in cellular models; SHP2i restores sensitivity |
The development of SHP2 inhibitors has traversed a challenging path, evolving from early catalytic site inhibitors with significant limitations to the recent breakthrough of potent and selective allosteric modulators. SPI-112 occupies a significant position in this historical timeline as a well-characterized, early-generation catalytic inhibitor.
Despite these hurdles, several catalytic inhibitors emerged as valuable research tools. SPI-112 (CAS 1051387-90-6), discovered around 2010, exemplifies this generation. It is a competitive inhibitor binding the catalytic site with an IC₅₀ of 1.0 μM against SHP2 in cell-free assays. It showed moderate selectivity over SHP1 (IC₅₀ ~18.3 μM) and PTP1B (IC₅₀ ~14.5 μM) [1] [5] [9]. Its structure (C₂₂H₁₇FN₄O₅S, MW 468.46 g/mol) features polar groups like a carboxylic acid (-COOH), contributing to its significant limitation: lack of cell permeability. While effective in biochemical assays and useful for studying isolated phosphatase activity (e.g., in immunoprecipitated enzyme assays) [1], SPI-112 was ineffective in intact cell-based models, restricting its utility for probing cellular SHP2 biology [1] [9]. To overcome this, prodrug strategies were explored, notably the methyl ester derivative SPI-112Me. This cell-permeable prodrug is converted intracellularly to SPI-112, enabling inhibition of cellular SHP2 activity, downstream signaling (e.g., ERK phosphorylation), and functional responses like cell migration [9].
SHP099's success spurred rapid development of numerous clinical-stage allosteric inhibitors (e.g., TNO155 (Novartis), RMC-4630 (Revolution/Sanofi), RLY-1971 (Relay), JAB-3068/JAB-3312 (Jacobio)), all sharing the core mechanism of stabilizing the autoinhibited conformation [4] [6] [8].
While largely superseded in therapeutic development by allosteric inhibitors due to their superior properties, SPI-112 continues to be used as a reference catalytic inhibitor in biochemical studies.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7